molecular formula C10H11BrO3 B1265504 2-Bromo-2',5'-dimethoxyacetophenone CAS No. 1204-21-3

2-Bromo-2',5'-dimethoxyacetophenone

Cat. No. B1265504
CAS RN: 1204-21-3
M. Wt: 259.1 g/mol
InChI Key: RGQNFYVSEWDUEI-UHFFFAOYSA-N
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Patent
US04818765

Procedure details

2-bromo-1-(2,5-dimethoxyphenyl)-ethanone (10.0 g) is added dropwise to a solution of dimethylamine (6.1 g) in toluene (450 ml). The mixture is stirred overnight at room temperature and extracted with a 1-N water solution of hydrochloric acid (3×250 ml). The mixed aqueous phases are alcalinized with a 25% water solution of sodium hydroxide (200 ml) and extracted with dichloromethane (4×250 ml). The mixed organic phases are washed with water (3×200 ml) and dried over magnesium sulphate. The solvent is distilled in vacuo and the residue is dried in vacuo to constant weight to give 1-(2,5-dimethoxyphenyl)-2-dimethylamino-ethanone which is a liquid, b.p. 250°-255°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[O:13][CH3:14])=[O:4].[CH3:15][NH:16][CH3:17]>C1(C)C=CC=CC=1>[CH3:14][O:13][C:6]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:5]=1[C:3](=[O:4])[CH2:2][N:16]([CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC(=C1)OC)OC
Name
Quantity
6.1 g
Type
reactant
Smiles
CNC
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with a 1-N water solution of hydrochloric acid (3×250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×250 ml)
WASH
Type
WASH
Details
The mixed organic phases are washed with water (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is dried in vacuo to constant weight

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)C(CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.